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Compound Name: Methoxypropoxy)phenylboronic

acid

Cat. No.: B1422072

Introduction: A Versatile Building Block for Complex
Scaffolds

In the landscape of modern drug discovery, the strategic construction of complex molecular
architectures is paramount. Aryl and heteroaryl boronic acids are foundational tools in this
endeavor, primarily serving as key coupling partners in palladium-catalyzed reactions. Among
the vast catalog of commercially available boronic acids, 4-(3-
Methoxypropoxy)phenylboronic acid (CAS: 279262-35-0) has emerged as a particularly
valuable reagent.[1][2][3] Its structure combines the versatile reactivity of the phenylboronic
acid moiety with a flexible, polar side chain—the 3-methoxypropoxy group.

This unique combination is not accidental; it is a deliberate design choice by medicinal
chemists aiming to imbue target molecules with favorable physicochemical and
pharmacokinetic properties. The ether linkages and terminal methyl group offer a sophisticated
handle to modulate solubility, lipophilicity, metabolic stability, and target engagement. This
guide provides an in-depth look at the applications of this reagent, focusing on its role in the
synthesis of bioactive molecules, detailed experimental protocols, and the underlying medicinal
chemistry rationale for its use.
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Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in
pharmaceutical synthesis, celebrated for its mild conditions, functional group tolerance, and
commercial availability of reagents.[4] The reaction facilitates the coupling of an organoboron
species (like our title compound) with an organic halide or triflate, catalyzed by a palladium(0)
complex. This transformation is instrumental in creating biaryl and heteroaryl-aryl scaffolds,
which are privileged structures in a multitude of drug classes.[4]

The catalytic cycle, a well-understood process, involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a
Pd(Il) complex.

e Transmetalation: The organic group from the boronic acid is transferred to the palladium
center, a step that is typically facilitated by a base.

e Reductive Elimination: The two organic partners are expelled from the palladium center,
forming the new C-C bond and regenerating the Pd(0) catalyst.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 4-(3-
Methoxypropoxy)phenyl-Substituted Aryl Scaffold

This protocol provides a generalized, field-proven methodology for the Suzuki-Miyaura coupling
of 4-(3-Methoxypropoxy)phenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl product via Pd-catalyzed cross-coupling.

Materials & Reagents:
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Reagent CAS No. Molar Equiv. Notes

Starting material;

Aryl Bromide (Ar-Br) Varies 1.0 ensure it is dry and of

high purity.

Using a slight excess
4-(3- gaslg

ensures complete
Methoxypropoxy)phen  279262-35-0 1.2-15

b . id consumption of the
oronic aci
Y halide.

A robust catalyst for
Pd(dppf)Clz-CH2ClI2 95464-05-4 0.02 - 0.05 many Suzuki

couplings.

Potassium Carbonate
(K2COs3) or Cesium 584-08-7 2.0-3.0
Carbonate (Cs2CO3)

Base is crucial for the

transmetalation step.

1,4-Dioxane or
Toluene/Water (e.qg., 123-91-1 -
4:1 viv)

Anhydrous solvent,

degassed prior to use.

Equipment:

Schlenk flask or reaction vial with a magnetic stir bar

Inert gas line (Argon or Nitrogen)

Heating mantle or oil bath with temperature control

Standard laboratory glassware for workup (separatory funnel, flasks)

Rotary evaporator

Silica gel for column chromatography

Step-by-Step Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0
equiv.), 4-(3-Methoxypropoxy)phenylboronic acid (1.3 equiv.), and potassium carbonate
(2.5 equiv.).

Catalyst Addition: Add the Pd(dppf)Clz catalyst (0.03 equiv.) to the flask.

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to achieve a
concentration of approximately 0.1 M with respect to the aryl bromide.

o Causality Note: Degassing the solvent by bubbling with an inert gas for 15-20 minutes is
critical. It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst,
thereby preventing reaction failure.

Heating: Seal the flask and heat the reaction mixture to 80-100 °C.

o Self-Validation: The reaction progress should be monitored. Every 1-2 hours, a small
aliquot can be taken, diluted with ethyl acetate, filtered, and analyzed by Thin Layer
Chromatography (TLC) or LC-MS to track the consumption of the starting aryl bromide.

Reaction Completion: Continue heating until the starting material is no longer detectable
(typically 2-12 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer
twice more with ethyl acetate.

Washing: Combine the organic layers and wash sequentially with water and then brine. This
removes the inorganic base and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid or oil is purified by flash column chromatography on
silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl
product.
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Case Study: Application in the Synthesis of GPR40
Agonists

A prominent application of arylboronic acids with flexible alkoxy side chains is in the
development of agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty
Acid Receptor 1 (FFAR1).[5][6][7] GPRA4O0 is a therapeutic target for type 2 diabetes because its
activation in pancreatic [3-cells stimulates glucose-dependent insulin secretion, minimizing the
risk of hypoglycemia.[6][8]

The clinical candidate Fasiglifam (TAK-875) is a potent GPR40 agonist.[9] While its
development was halted due to liver toxicity concerns, its structure highlights key
pharmacophore elements.[10][11][12] Specifically, it features a biaryl core with a flexible, polar
tail. The 4-(3-Methoxypropoxy)phenyl group serves as an excellent surrogate for the
substituted phenyl moiety found in many GPR40 agonists, providing the necessary structural
and electronic features for potent receptor activation.

Rationale for
Key Structural .
Compound Class Therapeutic Target  Methoxypropoxy
Feature .
Moiety

The methoxypropoxy
group acts as a polar,

flexible tail that can

Biaryl scaffold with a occupy a hydrophobic
GPR40 Agonists carboxylic acid and a GPR40/ FFAR1 pocket in the receptor
polar tail while enhancing

aqueous solubility and

metabolic stability.[5]
[7]

Can serve as a

"solubilizing tail" to

) ) Heteroaryl-aryl improve the drug-like
Hypothetical Kinase o ]
o scaffold (e.g., Protein Kinases properties of
Inhibitors o )
Pyridinyl-phenyl) otherwise poorly

soluble kinase

inhibitor cores.
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Medicinal Chemistry Rationale: The Impact of the 3-
Methoxypropoxy Group

The choice to use the 4-(3-Methoxypropoxy)phenyl moiety over simpler analogs (e.g., 4-
methoxyphenyl) is a strategic decision rooted in optimizing a molecule's ADME (Absorption,
Distribution, Metabolism, Excretion) profile.

» Solubility and Lipophilicity: The ether oxygens in the chain act as hydrogen bond acceptors,
which can improve aqueous solubility—a common challenge in drug development.[13] The
flexible chain also disrupts crystal packing, which can further aid solubility. It provides a
balance, increasing lipophilicity over a simple phenol but tempering it compared to a pure

alkyl chain.

o Metabolic Stability: Simple methoxy groups on an aromatic ring are susceptible to O-
dealkylation by cytochrome P450 enzymes. The longer propoxy linker can sterically hinder
this metabolic pathway, potentially increasing the compound's half-life in the body.

o Conformational Flexibility: The flexible propoxy chain allows the phenyl group to adopt
various conformations, which can be advantageous for optimizing binding to a protein target.
This flexibility can allow the molecule to find the lowest-energy binding pose within the

receptor pocket.

4-(3-Methoxypropoxy)phenyl Moiety ~Strategic Advantages in Drug Design

C Improved Solubility Enhanced Metabolic Stability Optimized Target Binding
{ Ether oxygens act as H-bond acceptors | Flexible chain distupts crystal packing ) (@0 AR AL S R R T e e Conformational flexibility allows optimal fitin binding pocket ~ Potential for specific polar interactions
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Key medicinal chemistry advantages conferred by the 3-methoxypropoxy group.

Synthesis of 4-(3-Methoxypropoxy)phenylboronic
acid
For researchers interested in its preparation, the title compound is typically synthesized in a

multi-step sequence starting from a readily available phenol. A plausible and common industrial
route involves:

 Etherification: Williamson ether synthesis between 4-bromophenol and 1-bromo-3-
methoxypropane under basic conditions to form 1-bromo-4-(3-methoxypropoxy)benzene.

» Borylation: Conversion of the resulting aryl bromide to the boronic acid. This is often
achieved via lithium-halogen exchange with an organolithium reagent (e.g., n-BulLi) at low
temperature, followed by quenching the resulting aryllithium species with a trialkyl borate,
such as trimethyl borate B(OMe)s. Subsequent acidic workup hydrolyzes the boronate ester
to the final boronic acid.[14]

Conclusion

4-(3-Methoxypropoxy)phenylboronic acid is more than just another building block; it is a
sophisticated tool for fine-tuning the properties of drug candidates. Its primary application in
Suzuki-Miyaura coupling allows for the efficient construction of biaryl scaffolds, while its
appended side chain provides medicinal chemists with a powerful lever to enhance solubility,
increase metabolic stability, and optimize target interactions. As demonstrated in the pursuit of
GPR40 agonists, the inclusion of such rationally designed moieties is critical for advancing
molecules from initial hits to viable clinical candidates. This reagent will undoubtedly continue
to play a significant role in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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